molecular formula C9H12ClN3O B1433345 1-(5-Chloropyrazin-2-yl)piperidin-4-ol CAS No. 1020658-72-3

1-(5-Chloropyrazin-2-yl)piperidin-4-ol

Katalognummer: B1433345
CAS-Nummer: 1020658-72-3
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: ZGXNOSPJUWEPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloropyrazin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 5-chloropyrazine moiety at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. Its synthesis typically involves coupling reactions between substituted pyrazines and piperidine derivatives, as seen in related compounds (e.g., pyrimidine-piperidine hybrids) .

Eigenschaften

IUPAC Name

1-(5-chloropyrazin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXNOSPJUWEPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol primarily employs aromatic nucleophilic substitution (SNAr) on chloropyrazine derivatives with piperidin-4-ol or its protected analogs. The key features of the synthetic route include:

  • Use of 5-chloropyrazine-2-substituted intermediates as electrophilic aromatic substrates.
  • Nucleophilic attack by the piperidin-4-ol moiety, often protected as N-Boc derivatives to control reactivity.
  • Subsequent deprotection and purification steps to yield the target compound.

This approach leverages the electron-deficient nature of the pyrazine ring, facilitating substitution at the 5-chloro position.

Detailed Preparation Methods

Aromatic Nucleophilic Substitution of 5-Chloropyrazine Derivatives

  • Starting from 2-amino-6-chloropyrazine or related halogenated pyrazines, nucleophilic substitution is performed with 4-hydroxypiperidine or its N-Boc protected form.
  • The reaction typically proceeds under reflux conditions in polar aprotic solvents such as acetonitrile or ethanol.
  • Bases such as cesium carbonate are used to deprotonate the hydroxyl group of piperidin-4-ol, enhancing its nucleophilicity.
  • The substitution leads to the displacement of the chlorine atom at the 5-position of the pyrazine ring by the piperidin-4-ol moiety.

This method was demonstrated in the synthesis of pyrazine-piperidin-4-ol derivatives with moderate to good yields, often followed by purification through column chromatography.

Use of Protected Piperidin-4-ol Derivatives

  • To improve reaction control and yield, N-Boc-protected 4-hydroxypiperidine is employed.
  • The Boc group protects the piperidine nitrogen during substitution and is removed in a later step, typically by acid treatment.
  • The Mitsunobu reaction has been used to alkylate hydroxy groups on pyrazine rings with Boc-protected piperidinemethanol, followed by deprotection to yield the free piperidin-4-ol derivative.

Alternative Synthetic Routes Involving Epoxide Ring Opening

  • Some related piperidin-4-ol derivatives have been synthesized via epoxide ring opening reactions.
  • For example, optically active epichlorohydrin derivatives react with substituted phenols or thiophenols to form chiral epoxide intermediates, which then undergo ring opening with piperidine derivatives to yield piperidin-4-ol products.
  • While this method is more common for substituted piperidinols with complex side chains, it provides insight into alternative synthetic strategies.

Representative Synthetic Scheme Summary

Step Reagents/Conditions Description Outcome
1 5-Chloropyrazine derivative + N-Boc-4-hydroxypiperidine, Cs2CO3, acetonitrile, reflux Aromatic nucleophilic substitution at 5-chloro position Formation of Boc-protected intermediate
2 Acidic deprotection (e.g., TFA in DCM) Removal of Boc protecting group Free this compound
3 Purification by silica gel chromatography Isolation of pure compound Pure target compound

Research Findings and Yield Data

  • The nucleophilic aromatic substitution reactions typically proceed with moderate to good yields (40-70%) depending on substrate purity and reaction time.
  • Use of N-Boc protection improves selectivity and minimizes side reactions.
  • The reaction is compatible with various substituted pyrazines and piperidine derivatives, allowing structural diversity.
  • Purification is commonly achieved by column chromatography using ethyl acetate/hexane mixtures.

Summary Table of Key Preparation Methods

Preparation Aspect Method Details Reference(s)
Starting Materials 5-Chloropyrazine derivatives, N-Boc-4-hydroxypiperidine or 4-hydroxypiperidine
Reaction Type Aromatic nucleophilic substitution (SNAr)
Solvents and Conditions Acetonitrile or ethanol, reflux, Cs2CO3 base
Protection/Deprotection Boc protection on piperidine nitrogen; acid deprotection (e.g., TFA)
Purification Silica gel column chromatography, ethyl acetate/hexane mixtures
Yield Range 40-70% depending on substrates and conditions
Alternative Methods Epoxide ring opening with piperidine derivatives (for related compounds)

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chloropyrazin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloropyrazin-2-yl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby altering their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyrazine vs. Pyrimidine/Pyridazine Analogs

  • 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS: 2098119-62-9): This analog replaces pyrazine with pyrimidine, altering nitrogen positioning. Suppliers list this compound as more readily available (6 suppliers) compared to the pyrazine variant (0 suppliers), suggesting broader research interest .
  • 1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol : Substituting pyrazine with a triazine ring increases hydrogen-bonding capacity, as demonstrated in anticonvulsant studies. The triazine analog showed improved electronic delocalization in crystal structures, correlating with enhanced stability in vivo .

Chlorine Substituent Positioning

  • 1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol : Replacing chlorine with a methoxy group at the para position reduces electrophilicity but improves solubility. This modification is critical for optimizing blood-brain barrier (BBB) penetration in CNS-targeted drugs .

Piperidine Ring Modifications

Hydroxyl Group Position

  • 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) : Moving the hydroxyl group from the 4- to 3-position (as in RB-019 vs. RB-005) reduces sphingosine kinase 1 (SK1) selectivity from 15.0-fold to 6.1-fold, emphasizing the 4-hydroxy group’s role in target engagement .
  • 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol: Methyl substitution on pyrimidine maintains the 4-hydroxy piperidine configuration but lowers molecular weight (193.25 g/mol vs.

Anticonvulsant Activity

  • 1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol : This pyridazine analog demonstrated potent anticonvulsant effects in structural studies. The chloro-methylphenyl group enhances hydrophobic interactions with target receptors, a feature absent in the pyrazine variant .

Enzyme Inhibition

  • Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) : Compared to 1-(5-chloropyrazin-2-yl)piperidin-4-ol, this compound’s indole-fluorine substitution improves CNS MPO scores (predictive of brain penetrance) from 3.2 to 4.5, highlighting substituent-driven pharmacokinetic optimization .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP BBB Score Key Applications
This compound 229.67 (estimated) ~1.8 Moderate CNS drug intermediate
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol 229.67 1.5 High Kinase inhibition
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol 193.25 1.2 Moderate Metabolic stability studies
RB-005 (1-(4-Octylphenethyl)piperidin-4-ol) 347.50 5.9 Low SK1 inhibition (15.0-fold selectivity)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling 5-chloropyrazine derivatives with functionalized piperidin-4-ol precursors. Key steps include:

  • Nucleophilic substitution : Reacting 5-chloropyrazine with a piperidin-4-ol derivative under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K2_2CO3_3) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrazine protons at δ 8.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (e.g., piperidine chair conformation, Cl-substituent orientation on pyrazine) .
  • FT-IR spectroscopy : Identify functional groups (e.g., O–H stretch at ~3200–3500 cm1^{-1}, C–Cl stretch at ~550–750 cm1^{-1}) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., PI3K, mTOR) or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand binding assays (IC50_{50}/Ki_i values) .
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (EC50_{50} >10 µM suggests low baseline toxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

  • Approach : Synthesize analogs with substituent variations (e.g., replacing Cl with Br, modifying piperidine hydroxyl group) and compare bioactivity.
  • Example SAR Table :

CompoundSubstituent (R)IC50_{50} (5-HT1F)Selectivity (vs. 5-HT1A)
1-(5-Cl-pyrazin-2-yl)-piperidin-4-olCl47 nM>100-fold
1-(5-Br-pyrazin-2-yl)-piperidin-4-olBr32 nM~50-fold
1-(5-Cl-pyrazin-2-yl)-piperidin-4-oneKetone>1 µMN/A
Data adapted from radioligand binding assays in HEK293T cells .

Q. How can contradictory data in receptor binding assays be resolved?

  • Case Study : Non-specific luminescence inhibition at ≥3 µM in cAMP GloSensor assays .

  • Mitigation :
  • Use lower compound concentrations (≤1 µM) and validate with orthogonal assays (e.g., ELISA for cAMP).
  • Include control experiments with untransfected cells to isolate receptor-specific effects.
    • Statistical Analysis : Apply Benjamini-Hochberg correction for multiple comparisons to reduce false positives .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Derivatization :

  • Prodrug design : Acetylate the hydroxyl group to enhance membrane permeability, with esterase-mediated activation in target tissues .
  • Deuterium incorporation : Replace labile hydrogen atoms in the piperidine ring to slow CYP450-mediated oxidation .
    • In vitro ADME :
  • Microsomal stability assay (e.g., t1/2_{1/2} >60 min in human liver microsomes indicates suitability for oral administration) .

Methodological Considerations

  • Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) and biological assay protocols (e.g., cell passage number, serum-free media) .
  • Ethical Compliance : Follow OECD guidelines for cytotoxicity testing and ensure proper disposal of halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Chloropyrazin-2-yl)piperidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.